molecular formula C11H16ClN3O2S B1399449 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine CAS No. 1316218-10-6

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine

Cat. No.: B1399449
CAS No.: 1316218-10-6
M. Wt: 289.78 g/mol
InChI Key: UBENCTHKBNUYLT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine is a chemical compound intended for research and development purposes. This compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry known for its versatility and presence in a wide range of therapeutic agents . The structure incorporates a piperidine ring, a common pharmacophore in bioactive molecules, which is further functionalized with a methylsulfonyl group . The methylsulfonyl group can act as a strong hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving physicochemical properties . Similarly, the chloro and methyl substituents on the pyrimidine core are classic handles for further synthetic elaboration, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . Piperidine and pyrimidine-based compounds have demonstrated significant relevance in drug discovery, showing potential in various therapeutic areas. Research indicates that such structures are frequently explored as agonists for targets like GPR119 for the treatment of diabetes mellitus , and as anti-cancer agents, particularly in hematological cancers, where they may modulate key signaling pathways such as JAK/STAT . The presence of distinct reactive sites on the molecule makes it a valuable intermediate for chemoselective reactions, enabling the rational design of novel chemical entities . This product is provided "AS-IS" for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity for their specific research needs.

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8-13-10(6-11(12)14-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBENCTHKBNUYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162063
Record name Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316218-10-6
Record name Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316218-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, with CAS number 1316218-10-6, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3O2SC_{11}H_{16}ClN_3O_2S, with a molecular weight of 289.78 g/mol. The structure features a pyrimidine core substituted with a piperidine moiety containing a methylsulfonyl group, which may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
EGFR InhibitionCancer Cells15
PDGFR InhibitionCancer Cells28
Cytotoxic ActivityHepG2, A549, MCF-75–10

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases. The presence of the piperidine ring and the methylsulfonyl group can enhance binding affinity to target proteins, potentially leading to effective inhibition of cancer cell proliferation. For example, compounds with similar structures have shown to disrupt the signaling pathways mediated by EGFR, leading to reduced tumor growth .

Case Studies

  • In Vitro Studies : A study investigating the effects of related pyrimidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including HepG2 and A549. The mechanism was linked to the activation of caspase pathways, suggesting that these compounds can effectively trigger programmed cell death in malignant cells .
  • In Vivo Studies : Animal models treated with pyrimidine derivatives exhibited significant tumor regression compared to control groups. The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C11_{11}H16_{16}ClN3_3O2_2S and a molecular weight of approximately 289.78 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine moiety with a methylsulfonyl group, which enhances its solubility and biological interactions.

Anticancer Potential
Research indicates that compounds containing piperidine, including 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, exhibit promising anticancer properties. Studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines, including hematological malignancies. For instance, related compounds have demonstrated the ability to inhibit the growth of myeloma and leukemia cells while promoting the expression of apoptosis-related genes such as p53 and Bax .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves interaction with specific biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to target proteins associated with cancer progression, thus inhibiting tumor growth and promoting cell death .

Case Studies

Several studies have focused on the therapeutic applications of piperidine-containing compounds:

  • Anticancer Studies : Research has shown that modifications in piperidine derivatives can lead to enhanced anticancer activity. For example, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Molecular Docking Studies : Computational analyses have been employed to predict how these compounds interact with target proteins involved in cancer pathways. These studies provide insights into optimizing chemical structures for improved efficacy .

Comparison with Similar Compounds

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

This compound (reported by Zou and Zhu, 2010) shares a pyrimidine core with chloro and substituted piperidine groups but differs in key features :

  • Pyrimidine Substituents : Position 6 has a methoxy group instead of a methylsulfonyl-piperidinyl group.
  • Piperidine Modifications : The piperidine ring is 3,5-dimethylated and linked via a phenylsulfanyl bridge, contrasting with the direct methylsulfonyl-piperidinyl attachment in the target compound.
  • Additional Chloro Group : A second chloro group is present on the phenyl ring, which may influence steric hindrance and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine
Molecular Weight ~313.8 g/mol (calculated) ~504.4 g/mol
Solubility Moderate (due to methylsulfonyl group) Likely lower (bulky phenylsulfanyl group increases hydrophobicity)
LogP Estimated ~2.1 Estimated ~3.5 (higher lipophilicity from chloro and phenyl groups)
Bioactivity Not yet reported (theoretical potential as kinase inhibitor) Anticancer activity inferred from structural similarity to imatinib

Critical Analysis of Structural Differences

Position 6 Modifications : A methoxy group (in the analogue) vs. a methylsulfonyl-piperidinyl group (target) alters electronic effects. Methoxy is electron-donating, while methylsulfonyl is electron-withdrawing, influencing reactivity in nucleophilic substitution reactions .

Chloro Substitution : The additional chloro group in the analogue may confer resistance to metabolic degradation but could increase toxicity risks .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :
  • Target identification : Link to kinase signaling pathways (e.g., PI3K/AKT) using cheminformatics tools like SwissTargetPrediction .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., chloro to fluoro) and correlate with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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